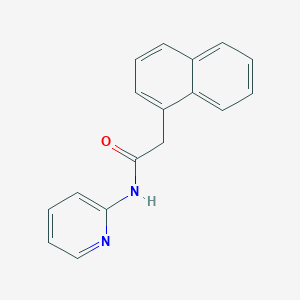

2-(1-naphthyl)-N-(2-pyridinyl)acetamide

Description

Properties

CAS No. |

663944-44-3 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.3g/mol |

IUPAC Name |

2-naphthalen-1-yl-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C17H14N2O/c20-17(19-16-10-3-4-11-18-16)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,18,19,20) |

InChI Key |

HKVZQCKVZNZKFJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Solubility: Aminoethyl and pyridinyl groups enhance solubility in polar solvents (e.g., DMSO, methanol) compared to purely aromatic substituents .

- Crystallinity : Hydrogen-bonding interactions (N–H⋯N/O) in analogs like 2-(7-hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide contribute to stable crystal packing .

- Synthetic Flexibility : Imidazo[1,2-a]pyridine derivatives demonstrate the adaptability of acetamide scaffolds for generating diverse bioactive molecules .

Antibacterial and Antifungal Potential

- Naphtho[2,1-b]furan acetamide derivatives (e.g., ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate) exhibit antibacterial activity, validated via NMR and mass spectrometry characterization .

Receptor Agonist Activity

- Pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils .

- Suvecaltamide hydrochloride (JK-44), a related acetamide, is under investigation for essential tremor treatment, highlighting the therapeutic relevance of pyridinyl acetamides .

Coordination Chemistry

- N-(1,3-Thiazol-2-yl)acetamides demonstrate strong metal-coordination abilities, useful in designing metallodrugs or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.